molecular formula C7H10N4O B8791444 2-Amino-5-methyl-4,5-dihydropyrazolo[1,5-a]pyrazin-6(7H)-one

2-Amino-5-methyl-4,5-dihydropyrazolo[1,5-a]pyrazin-6(7H)-one

Cat. No. B8791444
M. Wt: 166.18 g/mol
InChI Key: HHUXBPJOGKOTCQ-UHFFFAOYSA-N
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Patent
US08754077B2

Procedure details

A solution of 146c (450 mg, 2.3 mmol) in ethanol (30 mL) was added Pd/C (10%, 400 mg). The reaction was charged with hydrogen gas (via balloon) and stirred at room temperature for 2 h. After reaction was complete, the mixture was filtered through a plug of CELITE® and the filtrate was concentrated under reduced pressure to afford 146d as a yellow solid (320 mg, 84%), which was used without further purification in the next step. MS-ESI: [M+H]+ 167.1
Name
146c
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[CH2:6][N:5]2[N:9]=[C:10]([N+:12]([O-])=O)[CH:11]=[C:4]2[CH2:3]1.[H][H]>C(O)C.[Pd]>[NH2:12][C:10]1[CH:11]=[C:4]2[CH2:3][N:2]([CH3:1])[C:7](=[O:8])[CH2:6][N:5]2[N:9]=1

Inputs

Step One
Name
146c
Quantity
450 mg
Type
reactant
Smiles
CN1CC=2N(CC1=O)N=C(C2)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a plug of CELITE®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NN2C(CN(C(C2)=O)C)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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